Yoda-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXBSYSQXSXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337271 | |
| Record name | Yoda1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448947-81-7 | |
| Record name | YODA-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yoda1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YODA-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Glyt2 and Glyt2 Inhibitors
GlyT2 Structure, Localization, and Physiological Function
GlyT2 is a membrane protein with a specific molecular architecture and distinct expression pattern that underlies its crucial function in inhibitory neurotransmission.
Molecular Architecture within the Solute Carrier 6 (SLC6) Family of Neurotransmitter Transporters
GlyT2 belongs to the SLC6 family, which comprises secondary active transporters that utilize electrochemical gradients, primarily of Na⁺ and Cl⁻, to drive the uptake of neurotransmitters and related substrates across the plasma membrane. researchgate.netmdpi.comnih.gov Members of the SLC6 family, including GlyT2, typically possess a core structure consisting of 12 transmembrane domains (TMs). researchgate.netnih.gov These TMs are arranged in two topologically inverted repeats of five helices each (TM1-5 and TM6-10), which intertwine to form a scaffold bundle (TMs 3, 4, 8, and 9) and a core bundle (TMs 1, 2, 6, and 7). glpbio.com This structural arrangement supports an alternating access mechanism, where conformational changes expose the substrate-binding site to either the extracellular or intracellular side of the membrane during the transport cycle. researchgate.net
GlyT2, like other eukaryotic NSS transporters, requires the co-transport of Na⁺ and Cl⁻ ions along with its substrate, glycine (B1666218). researchgate.netmdpi.com Specifically, GlyT2 co-transports three Na⁺ ions and one Cl⁻ ion for each molecule of glycine, establishing a steep concentration gradient that allows for the accumulation of high concentrations of glycine within the presynaptic terminal. researchgate.netmdpi.comnih.gov This ion coupling stoichiometry provides a higher driving force compared to GlyT1, which co-transports two Na⁺ ions and one Cl⁻ ion with glycine. nih.govnih.gov GlyT2 is also a larger protein than GlyT1, featuring an extended N-terminal domain. nih.gov
Distinctive Neuronal Expression Patterns and Subcellular Distribution of GlyT2 in CNS Regions
GlyT2 exhibits a highly restricted expression pattern within the CNS, being predominantly localized to presynaptic terminals of inhibitory glycinergic neurons. researchgate.netnih.govpsu.eduacs.orgfishersci.at Its expression is particularly abundant in regions rich in glycinergic synapses, such as the spinal cord, brainstem, and cerebellum. researchgate.netpsu.eduacs.orgfishersci.at This specific neuronal localization distinguishes GlyT2 from GlyT1, which is primarily found on glial cells and some neurons and is involved in regulating extracellular glycine concentrations at both inhibitory and excitatory synapses. researchgate.netnih.gov
Within glycinergic neurons, GlyT2 is concentrated at the plasma membrane of presynaptic terminals, although it is typically excluded from the active zones of neurotransmitter release. researchgate.netnih.gov Its targeting and localization to presynaptic elements are influenced by interactions with other proteins, including those mediated by a PDZ-interacting motif located in its C-terminus. researchgate.netpsu.edu The subcellular distribution of GlyT2 is tightly regulated, involving processes such as trafficking to the cell surface, endocytosis, and recycling, which can be modulated by various factors including protein-protein interactions and post-translational modifications like ubiquitination. researchgate.net
Role of GlyT2 in Presynaptic Glycine Reuptake and Vesicular Refilling for Inhibitory Neurotransmission
The primary physiological function of GlyT2 is the efficient reuptake of glycine from the synaptic cleft back into the presynaptic terminal of glycinergic neurons. researchgate.netnih.gov This process is crucial for terminating the inhibitory signal mediated by glycine at postsynaptic glycine receptors. researchgate.netnih.gov Beyond simply clearing the synaptic cleft, GlyT2-mediated reuptake is essential for maintaining a sufficient intracellular concentration of glycine within the presynaptic terminal. researchgate.netnih.gov This cytosolic pool of glycine is then available for uptake into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT), a step necessary for refilling vesicles with neurotransmitter for subsequent release. nih.gov
Studies using GlyT2 knockout mice have demonstrated the critical nature of this function; the absence of GlyT2 leads to a severe disruption of glycinergic neurotransmission, characterized by reduced synaptic vesicle refilling and impaired glycine release, resulting in a hyper-excited state. nih.gov In humans, mutations in the SLC6A5 gene encoding GlyT2 are associated with hyperekplexia, a rare neurological disorder characterized by an exaggerated startle reflex and hypertonia, underscoring the vital role of GlyT2 in inhibitory control. researchgate.net
Mechanisms of GlyT2 Inhibition by Pharmacological Agents
Pharmacological agents targeting GlyT2 aim to enhance glycinergic neurotransmission by increasing the concentration of glycine in the synaptic cleft. These inhibitors can interact with GlyT2 through different modes and exhibit varying inhibition profiles.
Modes of GlyT2 Interaction: Competitive vs. Non-Competitive Inhibition
GlyT2 inhibitors can interact with the transporter through competitive or non-competitive mechanisms. Competitive inhibitors typically bind to the same site as the substrate, glycine, and their effect can be overcome by increasing substrate concentration. Non-competitive inhibitors, on the other hand, bind to a distinct site on the transporter (an allosteric site) and reduce the maximal rate of transport, which cannot be fully reversed by increasing substrate concentration. glpbio.com
Several GlyT2 inhibitors have been characterized as non-competitive. For instance, ORG25543, a well-studied GlyT2 inhibitor, is described as a non-competitive agent. researchgate.netglpbio.com Non-competitive inhibitors that bind to an extracellular allosteric site can lock the transporter in an outward-open conformation, preventing the conformational changes required for glycine translocation. This allosteric modulation offers opportunities for developing selective compounds. While GlyT2-IN-1 is identified as a GlyT2 inhibitor psu.edu, its specific mode of interaction (competitive or non-competitive) is not detailed in the provided search results.
Reversible and Pseudo-Irreversible Inhibition Profiles and Their Implications
GlyT2 inhibitors can also be classified based on the reversibility of their binding to the transporter. Reversible inhibitors bind transiently, allowing the transporter to regain function upon removal of the inhibitor. Pseudo-irreversible inhibitors, while not forming covalent bonds, exhibit very slow dissociation rates from the transporter, leading to prolonged inhibition. researchgate.netglpbio.com
The reversibility of GlyT2 inhibition has significant implications for potential therapeutic applications. Pseudo-irreversible inhibitors, such as ORG25543, have demonstrated potent analgesic effects in preclinical models but have also been associated with significant on-target side effects, including motor and respiratory issues, attributed to the sustained and complete blockade of GlyT2 activity and subsequent impairment of synaptic glycine recycling. researchgate.netglpbio.com This highlights the importance of transporter residence time and off-rate for the safety profile of GlyT2 inhibitors.
Allosteric Modulation of GlyT2 Activity and Conformational States
Like other members of the SLC6 family, GlyT2 undergoes significant conformational changes during the transport cycle, transitioning between outward-open, occluded, and inward-open states to move substrate across the membrane. biorxiv.orgnih.govfrontiersin.orglife-science-alliance.org The activity of GlyT2 can be modulated by compounds binding to sites distinct from the primary substrate binding site, known as allosteric sites. biorxiv.orgnih.govfrontiersin.orglife-science-alliance.orgresearchgate.net These allosteric modulators can stabilize specific conformational states of the transporter. biorxiv.orgnih.govfrontiersin.orglife-science-alliance.orgresearchgate.net For instance, some inhibitors have been shown to bind to an extracellular allosteric site, effectively locking GlyT2 in an outward-open conformation and preventing the conformational cycle necessary for glycine transport. biorxiv.orglife-science-alliance.orgresearchgate.net Membrane lipids, such as cholesterol, also play a role in modulating the function of SLC6 transporters, including GlyT2. biorxiv.orgnih.govfrontiersin.orglife-science-alliance.org Cholesterol can bind to specific sites on the transporter and influence its activity and sensitivity to allosteric inhibitors, potentially by further stabilizing the outward-facing conformation. biorxiv.orgfrontiersin.orglife-science-alliance.org
GlyT2-IN-1 as a Specific GlyT2 Inhibitor and Dual Modulator
GlyT2-IN-1, also known by its synonym Yoda1, has been identified as a chemical compound with activity related to both the glycine transporter GlyT2 and the mechanotransduction channel Piezo1. medkoo.comabmole.comglpbio.comwikipedia.orgnih.gov It is described as a glycine transporters GLYT2 inhibitor and a novel agonist of the mechanotransduction channel Piezo1, indicating its potential as a dual modulator. glpbio.com
Characterization of GlyT2-IN-1’s Inhibitory Activity on GlyT2
GlyT2-IN-1 is reported to be a glycine transporters GLYT2 inhibitor. glpbio.com While it is mentioned in the context of GlyT2 inhibition, detailed quantitative data specifically characterizing the inhibitory potency (e.g., IC₅₀ value) of GlyT2-IN-1 on GlyT2 is not extensively provided in the immediately available search results, which more prominently feature its activity on Piezo1. However, studies investigating the role of GlyT2 have utilized GlyT2-IN-1, and research indicates that prolonged GlyT2 inhibition can lead to a reduction in the amplitude and frequency of glycine miniature inhibitory postsynaptic currents (mIPSCs) in cultured spinal cord neurons, suggesting an impact on glycinergic neurotransmission dynamics. researchgate.net
Investigation of GlyT2-IN-1 as a Novel Agonist of the Mechanotransduction Channel Piezo1
GlyT2-IN-1 (Yoda1) is well-characterized as a potent and selective agonist of the mechanotransduction channel Piezo1. medkoo.comabmole.comglpbio.comwikipedia.orgnih.govnih.gov It activates Piezo1 channels by eliciting calcium influx in cells expressing Piezo1. medkoo.comabmole.comglpbio.com Research indicates that GlyT2-IN-1 can activate Piezo1 even in the absence of mechanical stimulation by stabilizing the open state of the channel. nih.gov Studies have demonstrated its high selectivity for Piezo1. nih.gov
Selectivity Profiling of GlyT2 Inhibitors
Selectivity is a critical aspect of pharmacological agents targeting specific proteins like GlyT2 to ensure desired therapeutic effects and minimize off-target interactions.
Differential Selectivity over GlyT1 Isoform
The two glycine transporters, GlyT1 and GlyT2, exhibit distinct localization and functional roles. GlyT2 is predominantly found on presynaptic glycinergic neurons, while GlyT1 is primarily expressed on glial cells surrounding both glycinergic and glutamatergic synapses, although neuronal GlyT1 expression also exists in certain areas like the retina. biorxiv.orgnih.govresearchgate.netbohrium.comd-nb.infomdpi.com GlyT1 and GlyT2 share sequence homology, presenting a challenge in developing inhibitors with high selectivity for one isoform over the other. biorxiv.orgnih.govresearchgate.net
Studies on other GlyT2 inhibitors have reported varying degrees of selectivity over GlyT1. For example, ALX1393 is reported to inhibit GlyT2 with nanomolar potency and shows approximately 2 orders of magnitude selectivity for GlyT2 over GlyT1. nih.govacs.orgfrontiersin.org ORG25543 is another selective GlyT2 inhibitor with nanomolar potency and appears to be more selective for GlyT2 than ALX1393. nih.govacs.org More recently, novel compounds have been discovered through virtual screening that demonstrate promising selectivity profiles, with one hit compound (referred to as Lead1 or Hit1) showing an IC₅₀ of 0.48 µM for GlyT2 and activity >200 µM for GlyT1 in in vitro studies, indicating high selectivity. biorxiv.orgnih.govresearchgate.net
Presented below is a table summarizing selectivity data for some reported GlyT2 inhibitors over GlyT1, based on available research findings.
| Compound | Target | IC₅₀ (GlyT2) | IC₅₀ (GlyT1) | Selectivity Ratio (GlyT1/GlyT2) | Reference |
| ALX1393 | GlyT2 | 31 ± 2.7 nM | Low µM range | ~100x | nih.govacs.org |
| ORG25543 | GlyT2 | 17.7 ± 4.6 nM | Not specified | Higher than ALX1393 | nih.govacs.org |
| Lead1/Hit1 | GlyT2 | 0.48 µM | >200 µM | >400x | biorxiv.orgnih.govresearchgate.net |
Note: This table presents data for select GlyT2 inhibitors as examples of selectivity profiling. Specific data for GlyT2-IN-1's selectivity over GlyT1 was not found in the provided sources.
Assessment of Off-Target Interactions with Other Neurotransmitter Systems and Receptors
Investigating potential off-target interactions is crucial for understanding the full pharmacological profile of a compound. For GlyT2 inhibitors, this includes assessing their activity on other neurotransmitter systems and receptors.
Research on novel GlyT2 inhibitors has indicated the possibility of off-target activity. For instance, a novel hit compound (Lead1/Hit1) initially identified as a selective GlyT2 inhibitor was also proposed to be a strong inhibitor of the neutral and basic amino acid transporter B(0,+) (SLC6A14) based on computational studies. biorxiv.orgresearchgate.net Another compound, Opiranserin, which acts as a GlyT2 inhibitor, is also reported to be an antagonist of the serotonin (B10506) 5-HT2A receptor and the purine (B94841) P2X3 receptor, highlighting its multi-target activity. guidetomalariapharmacology.orgwikipedia.org
While GlyT2-IN-1 is known for its potent agonism of the Piezo1 channel in addition to its GlyT2 inhibitory activity, detailed assessments of its interactions with a broad range of other neurotransmitter systems and receptors are not explicitly described in the provided search results. The available information primarily characterizes GlyT2-IN-1 in the context of GlyT2 and, more extensively, Piezo1.
Preclinical Efficacy and Therapeutic Potential of Glyt2 Inhibitors in Neurological Models
Efficacy in Models of Chronic Pain
Chronic pain conditions, such as neuropathic and inflammatory pain, are often associated with reduced inhibitory tone in the spinal cord. mims.com Augmenting glycinergic transmission via GlyT2 inhibition has shown promise in preclinical models of these conditions. wikipedia.org
Alleviation of Mechanical Allodynia and Hyperalgesia in Neuropathic Pain Models (e.g., Partial Sciatic Nerve Ligation)
Neuropathic pain, often resulting from nerve injury, is characterized by mechanical allodynia (pain from normally innocuous stimuli) and hyperalgesia (increased sensitivity to painful stimuli). wikipedia.orgmims.com Several studies have investigated the effects of GlyT2 inhibitors in rodent models of neuropathic pain, such as the partial sciatic nerve ligation (PSNL) and chronic constriction injury (CCI) models. nih.govwikipedia.orgwikipedia.orgwikipedia.org
In the PSNL model, which involves tight ligation of a portion of the sciatic nerve, GlyT2 inhibitors like ORG25543 and ALX1393 have been shown to reduce mechanical allodynia in rodents. wikipedia.orgwikipedia.org For instance, ORG25543 reduced nociceptive behavior after partial sciatic nerve ligation in mice. mims.com A structurally novel GlyT2 inhibitor, GT-0198, also demonstrated an analgesic effect in a mouse model of neuropathic pain induced by partial sciatic nerve ligation. wikipedia.orgbiorxiv.org This effect was abolished by the administration of strychnine (B123637), a glycine (B1666218) receptor antagonist, indicating that the analgesic action is mediated via glycine receptors. wikipedia.orgbiorxiv.org
The CCI model, another widely used neuropathic pain model, has also been employed to evaluate GlyT2 inhibitors. nih.govwikipedia.org ALX1393 has been reported to reduce allodynia in CCI rat models following central administration. wikipedia.org More recently, a novel reversible GlyT2 inhibitor, RPI-GLYT2-82, was shown to be efficacious at alleviating allodynia in both CCI and PSNL mouse models. nih.gov This compound demonstrated dose-dependent anti-allodynia in both models, with maximum efficacy observed between 90 minutes and 3 hours post-administration. nih.gov
Oleoyl-D-lysine, a lipid-based GlyT2 inhibitor, produced significant anti-allodynia in the CCI mouse model of chronic neuropathic pain. wikipedia.orgmims.com
Preclinical data on the efficacy of select GlyT2 inhibitors in neuropathic pain models are summarized in the table below.
| Compound | Neuropathic Pain Model (Species) | Observed Effect | Key Finding | Source |
| ORG25543 | PSNL (mice) | Reduced nociceptive behavior | Demonstrated efficacy in nerve ligation model. | mims.com |
| ALX1393 | CCI (rats) | Reduced allodynia | Effective via central administration. | wikipedia.org |
| GT-0198 | PSNL (mice) | Analgesic effect (reduced pain-related response) | Effect blocked by strychnine, confirming glycinergic mechanism. | wikipedia.orgbiorxiv.org |
| RPI-GLYT2-82 | CCI, PSNL (mice) | Alleviation of allodynia | Dose-dependent anti-allodynia observed. | nih.gov |
| Oleoyl-D-lysine | CCI (mice) | Significant anti-allodynia | Effective in chronic neuropathic pain model. | wikipedia.orgmims.com |
Modulatory Effects in Inflammatory Pain States
Inflammatory pain is characterized by tissue inflammation and the release of pronociceptive mediators. wikipedia.org Impaired glycinergic neurotransmission can also contribute to inflammatory pain states. wikipedia.org GlyT2 inhibitors have shown modulatory effects in models of inflammatory pain. wikipedia.org
N-arachidonyl glycine (NAGly), an endogenous compound and a GlyT2 inhibitor, was reported to be effective in suppressing the second phase (inflammatory phase) of formalin-induced pain behaviors in mice. wikipedia.org ORG25543 has also been shown to reduce allodynia in complete Freund's adjuvant (CFA)-induced inflammatory pain models. csic.es ALX1393 reduced allodynia and hyperalgesia in inflammatory pain models. wikipedia.orgwikipedia.org
However, some studies suggest that the efficacy of GlyT2 inhibitors might be more pronounced in neuropathic pain compared to inflammatory pain. For instance, oleoyl-D-lysine produced near complete anti-allodynia for chronic neuropathic pain but showed no anti-allodynia/analgesia in inflammatory pain models (CFA model). wikipedia.orgmims.com This may indicate that GlyT2 inhibition is more effective in pain states where alterations in spinal glycinergic neurotransmission have had time to develop. wikipedia.org
Analgesic Effects in Acute Pain Responses
While the primary focus for GlyT2 inhibitors is often chronic pain, some studies have also investigated their effects on acute pain responses. Intrathecal administration of ALX1393 has been reported to inhibit acute thermal and mechanical pain responses. wikipedia.org ALX1393 also demonstrated an antinociceptive effect on thermal, mechanical, and chemical stimulations in a rat acute pain model. csic.es
ORG25543 also showed a small, although significant, decrease in paw lick duration during the early (acute) phase of the formalin test at certain doses. mims.com
Augmentation of Glycine-Mediated Spinal Neurotransmission to Blunt Nociceptive Signaling
The analgesic effects of GlyT2 inhibitors are primarily attributed to their ability to enhance inhibitory glycinergic neurotransmission in the spinal dorsal horn, thereby blunting the transmission of nociceptive signals to higher brain centers. lipidmaps.orgwikipedia.org
GlyT2 is strategically located on presynaptic glycinergic terminals in the spinal cord, particularly in the deep dorsal horn (lamina III), where it regulates the concentration of glycine in the synaptic cleft and the refilling of presynaptic vesicles. wikipedia.orgwikipedia.orgkcl.ac.uk Inhibition of GlyT2 leads to an increase in extracellular glycine concentrations in the spinal cord. wikipedia.orgfishersci.at
Enhancement of Glycine Receptor-Mediated Inhibitory Postsynaptic Currents (IPSCs)
Increased extracellular glycine levels resulting from GlyT2 inhibition lead to enhanced activation of postsynaptic glycine receptors (GlyRs). lipidmaps.org This increased GlyR activation results in augmented inhibitory postsynaptic currents (IPSCs). lipidmaps.orgwikipedia.org
Restoration of Impaired Glycinergic Inhibition in Dorsal Horn Circuitry
In chronic pain states, there is often an impairment of glycinergic inhibition in the dorsal horn circuitry, contributing to central sensitization and heightened pain perception. wikipedia.orgmims.commims.com By increasing extracellular glycine concentrations, GlyT2 inhibitors can help restore this impaired inhibitory tone. lipidmaps.orgwikipedia.org
Studies have shown that GlyT2 inhibition can reverse the disinhibition of spinal cord nociceptive signaling that occurs in pathological pain conditions. wikipedia.org This restoration of inhibitory control helps to blunt aberrant nociceptor signaling to the brain, providing an analgesic effect. wikipedia.org The mechanism involves the enhanced activation of postsynaptic GlyRs by the elevated glycine levels in the synaptic cleft. lipidmaps.org The analgesic effects observed with GlyT2 inhibitors in preclinical pain models have been shown to be dependent on functional glycine receptors, as evidenced by the blockade of these effects by strychnine or GlyR knockdown. wikipedia.orgwikipedia.orgwikipedia.org
Potential in Other Neurological Conditions
The role of glycinergic signaling extends beyond its well-established involvement in pain modulation. Investigations into the broader therapeutic potential of modulating GlyT2 activity suggest relevance in other neurological conditions where glycinergic dysfunction may contribute to pathology.
Impact on Neurogenic Detrusor Overactivity
Neurogenic detrusor overactivity (NDO) is a common lower urinary tract dysfunction often associated with neurological conditions such as spinal cord injury or multiple sclerosis. Studies investigating the role of glycinergic neurotransmission in bladder function have suggested that enhancing inhibitory input could be a therapeutic strategy for NDO. Preclinical research using GlyT2 inhibitors has demonstrated a potential impact on bladder overactivity. For instance, a GlyT2 inhibitor was shown to ameliorate bladder overactivity and nociceptive behavior in rat models. This suggests that by increasing glycine concentrations in the spinal cord, GlyT2 inhibition may enhance inhibitory control over the micturition reflex pathway, which is often hyperactive in NDO. While GlyT2-IN-1 is a GlyT2 inhibitor glpbio.com, specific detailed preclinical efficacy data for GlyT2-IN-1 in models of neurogenic detrusor overactivity were not available in the provided search results.
Modulation of Glycinergic Function in Spinal Cord Injury Models
Spinal cord injury (SCI) often leads to significant changes in neuronal excitability below the level of the lesion, contributing to symptoms such as spasticity and neuropathic pain. The glycinergic system in the spinal cord plays a critical role in regulating motor and sensory processing, and its dysfunction is implicated in the pathophysiology of SCI-related complications. GlyT2 is highly expressed in inhibitory spinal cord neurons glpbio.comtargetmol.com. Research using GlyT2-IN-1 has contributed to understanding the fundamental role of GlyT2 in spinal cord neuron function. Specifically, GlyT2-IN-1 was utilized in studies investigating how the glycine transporter GlyT2 controls the dynamics of synaptic vesicle refilling in inhibitory spinal cord neurons glpbio.com. This highlights the compound's utility as a tool for probing GlyT2 function at the synaptic level in the spinal cord. Furthermore, studies with other GlyT2 inhibitors and GlyT2 antisense oligonucleotides (ASOs) in rat models of chronic transected SCI have evaluated the effect of GlyT2 inhibition on spasticity response, suggesting that the loss of spinal glycine inhibition contributes to spasticity after SCI. GlyT2 inhibitors have also shown efficacy in alleviating mechanical allodynia in mouse models of neuropathic pain induced by nerve injury, a common consequence of SCI biochempartner.com. While these studies demonstrate the therapeutic potential of targeting GlyT2 in SCI models, specific comprehensive preclinical efficacy data for GlyT2-IN-1 across various SCI-related deficits were not detailed in the provided sources.
Mechanistic Insights into Glyt2 Inhibitor Mediated Therapeutic Effects
Structural Basis of GlyT2 Inhibitor Binding and Selectivity
Understanding how GlyT2 inhibitors bind to the transporter and achieve selectivity is crucial for the development of effective therapeutic agents. GlyT2, like other members of the SLC6 family of neurotransmitter:sodium symporters (NSS), possesses a 12-transmembrane domain (12TM) architecture. mdpi.comacs.org These domains are arranged in two topologically inverted repeats that form the substrate and ion binding sites. acs.org
Cryo-Electron Microscopy (Cryo-EM) Studies of Human GlyT2-Inhibitor Complexes
Cryo-EM has emerged as a powerful technique to visualize the structure of membrane proteins like GlyT2 in complex with inhibitors. Recent cryo-EM studies of human GlyT2 bound to inhibitors such as ORG25543 and a reversible analogue, RPI-GLYT2-82, have provided significant structural insights. These studies indicate that these inhibitors bind to an extracellular allosteric site on GlyT2. biorxiv.org This binding event locks the transporter in an outward-open conformation. biorxiv.org In contrast, substrate-free GlyT2 adopts an inward-open conformation. biorxiv.org These structural snapshots offer a basis for understanding how inhibitors impede the normal transport cycle of glycine (B1666218). While specific Cryo-EM studies on GlyT2-IN-1 were not found in the search results, studies on other GlyT2 inhibitors provide a framework for understanding the potential binding modes.
Computational Approaches: Homology Modeling, Molecular Dynamics Simulations, and Free Energy Perturbation (FEP+) Calculations for Ligand-GlyT2 Interactions
Computational methods play a vital role in complementing experimental structural studies and providing detailed insights into ligand-transporter interactions. Homology modeling is used to build 3D models of GlyT2 based on the known structures of related transporters from the SLC6 family, such as the Drosophila melanogaster dopamine (B1211576) transporter (dDAT) and the human serotonin (B10506) transporter (hSERT). acs.orgmdpi.com These models serve as platforms for further computational analyses.
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of GlyT2 and its interactions with ligands over time. These simulations can reveal how inhibitors access their binding sites, the stability of the protein-ligand complex, and the conformational changes induced by inhibitor binding. acs.orgmdpi.com For instance, MD simulations have been used to study the interaction of inhibitors like ORG25543 with GlyT2 homology models, identifying potential binding sites. mdpi.comfrontiersin.org MD simulations have also been used to assess the quality of models and identify residues interacting with glycine and ions. nih.gov
Free Energy Perturbation (FEP+) calculations are advanced computational techniques used to estimate the binding free energy of ligands to a protein. nih.gov These calculations can provide a quantitative measure of the affinity of an inhibitor for GlyT2 and help explain the selectivity of inhibitors towards GlyT2 over GlyT1. nih.gov Studies using FEP+ calculations have revealed amino acid residues critical for the binding and selectivity of compounds. nih.gov
Elucidation of Amino Acid Residues Critical for GlyT2 Inhibitor Binding and Specificity
Research using a combination of mutagenesis studies and computational approaches has identified specific amino acid residues within GlyT2 that are critical for inhibitor binding and selectivity. The substrate binding site (S1) of SLC6 transporters is located approximately halfway across the membrane and is formed by transmembrane domains (TMs) 1, 3, 6, 8, and 10. mdpi.comfrontiersin.org
Studies comparing GlyT1 and GlyT2 have highlighted key differences in their binding sites that contribute to selective inhibitor binding. For example, two amino acids, Ser479 and Thr582 in GlyT2 (corresponding to Gly373 and Leu476 in GlyT1), are considered mainly responsible for selective ligand binding within the S1 site. mdpi.comresearchgate.net Another residue, Tryptophan 482 (W482) in GlyT2, which is a bulky residue, restricts the volume of the S1 site and sterically hinders the binding of larger substrates compared to other NSS transporters. frontiersin.org The corresponding residue in GlyT1 is a smaller amino acid (W376). frontiersin.org Mutation of S479 in GlyT2 to Glycine (S479G) introduces sarcosine (B1681465) transport, suggesting the importance of this residue in maintaining the specificity for glycine. frontiersin.org
Computational studies have also identified residues involved in the binding of specific inhibitors. For ORG25543, a potential binding site in the extracellular vestibule has been identified, supported by mutagenesis studies. frontiersin.org Amino acid residues interacting with glycine in the binding site of GlyT2, as identified by MD studies, include Gly212, Tyr287, Ala208, Ser477, and Ser479 through hydrogen bonds, and Tyr207, Phe476, and Trp482 through pi-pi stacking. nih.gov Despite high sequence similarity in the binding sites of GlyT2 and GlyT1, subtle differences involving a few residues can lead to high selectivity for certain inhibitors. nih.gov
Neurophysiological Adaptations to GlyT2 Inhibition
Inhibition of GlyT2 leads to changes in the levels of glycine in the synaptic and extrasynaptic spaces, which in turn affects glycinergic synaptic transmission and can induce long-term adaptations.
Long-Term Effects on Glycinergic Synaptic Transmission and Plasticity
GlyT2 is primarily responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, a process essential for terminating inhibitory signals and recycling glycine for future release. patsnap.comresearchgate.net Inhibition of GlyT2 prolongs the presence of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors and increased inhibitory signaling. patsnap.com
Studies using GlyT2 inhibitors like ORG25543 have demonstrated effects on glycinergic synaptic transmission. Acute application of ORG25543 can increase the decay time constants of miniature, spontaneous, and evoked glycinergic inhibitory postsynaptic currents (IPSCs). nih.gov This suggests a slower clearance of glycine from the synaptic cleft. Long-term inhibition of GlyT2 can lead to more complex adaptations. For instance, chronic inhibition of GlyT2 has been shown to reduce the frequency of miniature IPSCs, potentially due to a decrease in the readily releasable pool of synaptic vesicles or changes in the probability of release. nih.gov Interestingly, chronic GlyT2 inhibition can also induce a shift from a predominantly glycinergic to a predominantly GABAergic phenotype in some neurons, highlighting the interplay between glycine and GABA systems and the dependence of glycinergic vesicle filling on GlyT2 activity. nih.gov The ability of GlyT2 to supply glycine for vesicular refilling is crucial for maintaining glycinergic neurotransmission, especially during high-frequency firing. nih.gov
Glycinergic synapses are known to exhibit plasticity, which can be influenced by GlyT2 activity. While direct long-term effects of GlyT2-IN-1 on synaptic plasticity require specific investigation, the role of GlyT2 in maintaining appropriate glycine levels and vesicle dynamics suggests that its inhibition could impact various forms of synaptic plasticity. Changes in glycinergic transmission mediated by GlyT2 inhibition may contribute to adaptations in neuronal circuits, particularly in areas like the spinal dorsal horn, which are involved in pain processing. mdpi.comnih.gov
Differential Regulation of Glycine Levels in Synaptic Cleft and Extrasynaptic Spaces
Glycine levels in the central nervous system are tightly regulated by two main transporters: GlyT1 and GlyT2. GlyT1 is primarily located on glial cells and, to some extent, on neurons, and it plays a role in clearing glycine from both synaptic and extrasynaptic spaces. researchgate.netmdpi.com GlyT2, on the other hand, is predominantly localized to the presynaptic terminals of glycinergic neurons and is primarily involved in the reuptake of glycine from the synaptic cleft. researchgate.netmdpi.comfrontiersin.org
Inhibition of GlyT2 leads to an increase in glycine concentration specifically within the synaptic cleft, as its primary function is synaptic reuptake. patsnap.commdpi.com This localized increase in synaptic glycine is thought to be the main mechanism by which GlyT2 inhibitors enhance glycinergic inhibitory neurotransmission. patsnap.com
Translational Biomarkers for GlyT2 Target Engagement
Translational biomarkers are essential for demonstrating that a therapeutic compound is engaging its intended target in humans and for correlating target engagement with clinical outcomes. For GlyT2 inhibitors, changes in glycine levels in the central nervous system, particularly in the cerebrospinal fluid (CSF), are considered a relevant biomarker for target engagement mdpi.commdpi.com.
Measurement of Extracellular Glycine Concentrations in Cerebrospinal Fluid (CSF)
Measurement of extracellular glycine concentrations in CSF is a method used to assess the pharmacological activity of GlyT2 inhibitors in vivo. GlyT2 is responsible for clearing glycine from the synaptic cleft in areas where it is expressed, such as the spinal dorsal horn mdpi.commdpi.com. Inhibition of GlyT2 is expected to lead to an increase in extracellular glycine levels. CSF is in continuity with the interstitial fluid of the spinal cord and brain, and changes in extracellular glycine concentrations in these areas can be reflected in CSF glycine levels mdpi.commdpi.comuni-augsburg.de.
Studies involving other GlyT2 inhibitors, such as ORG-25543 and ALX1393, have demonstrated that administration of these compounds can lead to increased glycine concentrations in the CSF of rodents mdpi.comnih.gov. For example, a study combining subanalgesic doses of a GlyT1 inhibitor (NFPS) and the GlyT2 inhibitor ORG-25543 in rats showed a significant increase in CSF glycine content mdpi.comnih.gov.
While the principle of measuring CSF glycine to assess GlyT2 inhibition is established for other compounds, specific data detailing the measurement of CSF glycine concentrations following administration of GlyT2-IN-1 were not found in the consulted literature.
Correlation of Glycine Levels with Analgesic Efficacy
The rationale behind using CSF glycine levels as a biomarker for the analgesic efficacy of GlyT2 inhibitors is based on the understanding that increased glycine in the synaptic cleft enhances inhibitory neurotransmission, which is believed to contribute to pain relief guidetopharmacology.orgpatsnap.comresearchgate.net. Therefore, a correlation is expected between the extent of GlyT2 inhibition (as indicated by increased CSF glycine) and the observed analgesic effect.
Research with other GlyT2 inhibitors has explored this correlation. Studies in animal models of pain have shown that GlyT2 inhibitors can reduce pain behaviors guidetopharmacology.orgpatsnap.com. For instance, the GlyT2 inhibitor ORG 25543 has shown antiallodynic effects in rat models of neuropathic pain, and this was associated with increased CSF glycine content when combined with a GlyT1 inhibitor mdpi.comnih.gov. Another GlyT2 inhibitor tool compound demonstrated alleviation of mechanical allodynia and hyperalgesia in a rat model of cisplatin-induced peripheral neuropathy amadischem.com. The mechanism was likely due to increased glycinergic inhibition in the spinal cord, although direct correlation with CSF glycine levels for this specific compound in that study was not explicitly detailed in the search results amadischem.com.
While the general concept of correlating increased central glycine levels with analgesia is supported by studies on various GlyT inhibitors mdpi.comresearchgate.net, specific data demonstrating a direct correlation between CSF glycine concentrations and analgesic efficacy specifically for GlyT2-IN-1 were not identified in the search results.
Challenges and Strategies in Glyt2 Inhibitor Drug Discovery and Development
Mechanism-Based Adverse Effects and Toxicity Considerations
The primary challenge in targeting GlyT2 is that its physiological role is critical for motor control and nervous system homeostasis. nih.govportlandpress.com Excessive or uncontrolled inhibition can lead to severe adverse effects that mirror the symptoms of genetic disorders affecting glycinergic signaling. nih.gov
Hyperekplexia-like Symptoms and Motor Dysfunction Associated with Excessive or Irreversible GlyT2 Inhibition
Complete disruption of GlyT2 function is known to cause significant motor disturbances. In humans, mutations in the SLC6A5 gene, which encodes GlyT2, are a cause of hyperekplexia, or "startle disease." nih.govnih.gov This rare neurological disorder is characterized by an exaggerated startle reflex, muscle stiffness (hypertonia), and potentially life-threatening episodes of apnea (B1277953) in newborns. nih.govportlandpress.combiorxiv.org
Similarly, preclinical models have shown that potent and irreversible inhibition of GlyT2 can replicate these symptoms. nih.gov For instance, the GlyT2 inhibitor ORG-25543, at high concentrations, was found to be toxic, producing motor dysfunction, convulsions, and spasms. nih.gov This on-target toxicity is attributed to the profound disruption of the glycine (B1666218) recycling process. If GlyT2 is blocked completely, presynaptic neurons cannot reclaim glycine from the synapse, leading to a depletion of the vesicular glycine pool needed for subsequent neurotransmission. atlasofscience.orgnih.gov This ultimately impairs, rather than enhances, inhibitory signaling, leading to a state of disinhibition and motor hyperexcitability. nih.govmdpi.com Therefore, any new inhibitor, including GlyT2-IN-1, must be carefully designed to avoid the level of inhibition that could trigger these debilitating side effects.
Risk of Excitotoxicity Due to Glycine Spill-Over and NMDA Receptor Co-Agonism
A more nuanced, yet equally critical, concern is the dual role of glycine in the central nervous system. While it is a primary inhibitory neurotransmitter in the spinal cord and brainstem, it is also an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission throughout the brain. nih.govfrontiersin.org The glycine binding site on the NMDA receptor is distinct from the inhibitory strychnine-sensitive glycine receptor and is necessary for the receptor to be activated by glutamate (B1630785). seattleneurosciences.com
Inhibition of glycine transporters, particularly if not confined to the spinal cord, could lead to an excess of glycine in brain regions where NMDA receptors are dense, such as the hippocampus. nih.gov Elevated glycine concentrations can potentiate NMDA receptor activity, and in high concentrations, may lead to hyperexcitability and excitotoxicity—a process where excessive activation of glutamate receptors leads to neuronal damage and death. nih.govseattleneurosciences.comexplorationpub.com This mechanism is a well-established contributor to neuronal injury in conditions like ischemic stroke. nih.gov Consequently, a GlyT2 inhibitor must be designed with high selectivity and a controlled pharmacokinetic profile to enhance inhibitory signaling in target areas without causing dangerous excitatory effects elsewhere.
Design Principles for Improved Safety and Tolerability
Overcoming the mechanism-based toxicities of GlyT2 inhibition requires sophisticated drug design. The goal is to create molecules that can modulate the transporter's activity to a therapeutic degree without shutting it down completely, thereby maintaining a delicate balance between efficacy and safety. atlasofscience.orgnih.gov
Development of Reversible GlyT2 Inhibitors with Optimized Off-Rates
A key strategy to mitigate the risks associated with GlyT2 inhibition is the development of reversible inhibitors with carefully optimized kinetics. nih.govnih.gov Unlike irreversible inhibitors that form a long-lasting bond with the transporter, reversible inhibitors bind and dissociate more readily. A compound with a faster "off-rate" can provide a therapeutic effect while still allowing the transporter to recycle some glycine, thus preserving the presynaptic supply. nih.govresearchgate.net
The comparison between early GlyT2 inhibitors highlights this principle. ORG-25543, for example, has a very slow off-rate and behaves as a "biologically irreversible" inhibitor, which is linked to its toxicity profile. nih.govfrontiersin.org In contrast, newer, reversible inhibitors have been developed that preserve analgesic efficacy while avoiding acute toxicity. nih.govbiorxiv.org This approach allows for a more controlled, partial inhibition of GlyT2, which is believed to be sufficient for therapeutic benefit without causing the severe motor side effects seen with complete or prolonged blockade. atlasofscience.orgmdpi.comnih.gov For a compound like GlyT2-IN-1, achieving this kinetic profile would be a critical design objective.
| Compound | Inhibition Type | Key Characteristic | Associated Outcome |
|---|---|---|---|
| ORG-25543 | Pseudo-irreversible | Very slow off-rate, long residence time. nih.govfrontiersin.org | Analgesic efficacy but associated with motor dysfunction and toxicity at higher doses. nih.govfrontiersin.org |
| ALX-1393 | Reversible | Reversible binding. nih.gov | Analgesic effect, but poor CNS penetration and some off-target activity at GlyT1. mdpi.comacs.org |
| RPI-GLYT2-82 | Reversible | Faster off-rate compared to ORG-25543. biorxiv.org | Provides analgesia in preclinical models without observed mechanism-based side effects. biorxiv.org |
Strategies for Achieving a Favorable Therapeutic Index
The therapeutic index—the ratio between the toxic dose and the therapeutic dose of a drug—is a critical measure of safety. For GlyT2 inhibitors, achieving a wide therapeutic index is paramount. The primary strategy is to achieve partial, rather than complete, inhibition of the transporter at therapeutic concentrations. atlasofscience.org It is predicted that a partial blocker can slow glycine reuptake enough to increase its synaptic concentration and prolong inhibitory signaling, while still permitting sufficient glycine recycling to maintain neuronal function. atlasofscience.orgnih.gov
Lower affinity derivatives of potent inhibitors have been shown to retain analgesic effects without the associated toxicity, supporting the hypothesis that maximal inhibition is not required for efficacy. nih.gov A successful GlyT2 inhibitor like GlyT2-IN-1 would need to demonstrate a clear separation between the doses that produce pain relief and those that cause motor impairment.
Pharmacokinetic Considerations for CNS Penetration
For a GlyT2 inhibitor to be effective for central nervous system disorders like neuropathic pain, it must be able to cross the blood-brain barrier (BBB) and reach its target in the spinal cord and brainstem. nih.govresearchgate.net However, achieving adequate CNS penetration is a significant pharmacokinetic challenge. nih.gov
Many potential drug candidates fail because they are too polar or are actively removed from the brain by efflux transporters. nih.gov For example, the early GlyT2 inhibitor ALX-1393 has poor CNS permeability, which limits its utility. mdpi.comacs.org Designing molecules that can effectively enter the CNS often involves modifying their physicochemical properties, such as lipophilicity, molecular weight, and polar surface area, to strike a balance between BBB permeability and other desirable drug-like properties. The development of orally bioavailable GlyT2 inhibitors with excellent brain penetrance, such as the experimental compound GT-0198, demonstrates that these pharmacokinetic hurdles can be overcome with targeted medicinal chemistry efforts. nih.govresearchgate.net
The development of GlyT2 inhibitors like GlyT2-IN-1 holds great promise for treating challenging neurological conditions. However, the inherent link between the transporter's essential physiological function and potential for on-target toxicity creates a narrow therapeutic window. Success in this field hinges on the strategic design of molecules that are reversible, exhibit optimized kinetics for partial inhibition, and possess pharmacokinetic profiles that ensure they reach their target in the central nervous system without causing widespread disruption. By navigating these challenges, researchers can unlock the full therapeutic potential of GlyT2 inhibition.
Challenges of Blood-Brain Barrier Permeability for GlyT2 Inhibitors
The journey of a GlyT2 inhibitor from systemic circulation to its target in the spinal cord and brainstem is fraught with challenges. The BBB is equipped with both physical barriers, in the form of tight junctions between endothelial cells, and biochemical barriers, including a host of efflux transporters that actively pump foreign substances out of the brain. simbecorion.com For a molecule to successfully penetrate the CNS, it must possess a specific set of physicochemical properties.
Historically, many drug candidates targeting the CNS have failed due to their inability to cross the BBB in sufficient concentrations. simbecorion.com The development of GlyT2 inhibitors is no exception. Early GlyT2 inhibitors, while potent, often exhibited characteristics unfavorable for CNS penetration, such as high polarity or a molecular size that hindered passive diffusion across the lipid-rich endothelial membranes of the BBB.
Furthermore, the presence of efflux pumps, such as P-glycoprotein (P-gp), can severely limit the brain accumulation of a potential drug. medchemexpress.com These transporters recognize a wide array of substrates and actively extrude them back into the bloodstream, effectively reducing the concentration of the drug at its intended site of action within the CNS. Designing GlyT2 inhibitors that can evade recognition by these efflux pumps is a significant medicinal chemistry challenge. The complexity of CNS disorders themselves also presents a hurdle, as the intricate and not fully understood mechanisms of these diseases make it difficult to design drugs that can effectively target the specific pathways involved. patsnap.com
Optimization of Central Nervous System Exposure for Efficacy
To address the challenge of BBB permeability, medicinal chemists employ various strategies to optimize the CNS exposure of GlyT2 inhibitors. These strategies focus on modifying the molecular structure of the inhibitors to enhance their ability to cross the BBB while maintaining high affinity and selectivity for GlyT2.
One common approach is to increase the lipophilicity of the molecule. By making the compound more fat-soluble, its ability to passively diffuse across the lipid membranes of the BBB can be improved. This often involves the addition of lipophilic functional groups to the core structure of the inhibitor. However, this must be carefully balanced, as excessive lipophilicity can lead to other issues, such as increased metabolic breakdown and off-target effects.
Another strategy involves the design of inhibitors that are not substrates for key efflux transporters like P-gp. This can be achieved through structural modifications that reduce the molecule's affinity for the transporter's binding site. Computational modeling and in vitro screening assays are invaluable tools in predicting and assessing a compound's susceptibility to efflux.
The following table summarizes key molecular properties that are often considered and optimized during the development of CNS-penetrant drugs:
| Property | Desired Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules are more likely to pass through the tight junctions of the BBB. |
| Lipophilicity (LogP) | 1 - 3 | A balance is needed; too low and it won't cross the lipid membrane, too high and it may be sequestered in fatty tissues or be a substrate for efflux pumps. |
| Polar Surface Area (PSA) | < 60-90 Ų | A lower PSA generally correlates with better BBB penetration as it reduces the number of hydrogen bonds the molecule can form with water, making it more lipid-soluble. |
| Number of Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bond donors reduce the molecule's polarity and increase its ability to cross the BBB. |
| Number of Hydrogen Bond Acceptors | ≤ 7 | Similar to hydrogen bond donors, a lower number of acceptors is generally favorable for CNS penetration. |
Data adapted from general principles of CNS drug design.
By systematically modifying the chemical structure of GlyT2 inhibitors and evaluating their properties in preclinical models, researchers aim to identify candidates with an optimal balance of potency, selectivity, and CNS permeability. This iterative process of design, synthesis, and testing is crucial for the successful development of GlyT2 inhibitors that can effectively reach their target in the brain and spinal cord to provide therapeutic benefit. The ultimate goal is to develop a safe and effective non-opioid analgesic for treating conditions like neuropathic pain by restoring disrupted inhibitory glycinergic neurotransmission. biorxiv.org
Regulation of Glyt2 Expression and Function in Health and Disease
Genetic Basis of GlyT2 Dysfunction
Genetic defects in the SLC6A5 gene, which codes for GlyT2, are directly implicated in inherited neurological disorders, underscoring the transporter's essential role in maintaining proper neuronal circuit function.
Mutations in the SLC6A5 Gene and their Association with Hyperekplexia
Mutations within the human SLC6A5 gene are a significant cause of hereditary hyperekplexia (HPX), also known as startle disease. portlandpress.combabydetect.comicnapedia.org This rare sensorimotor syndrome is characterized by exaggerated startle reflexes in response to sudden stimuli, often presenting with neonatal hypertonia. babydetect.comicnapedia.orgdnalabsindia.com These genetic alterations lead to diminished glycinergic function, primarily by impairing GlyT2's capacity for efficient glycine (B1666218) reuptake. portlandpress.comdnalabsindia.com SLC6A5 mutations are recognized as the primary presynaptic cause of hyperekplexia. researchgate.net Individuals with SLC6A5 mutations exhibit a statistically significant increased likelihood of experiencing recurrent infantile apneas and developmental delays compared to those with mutations in genes encoding glycine receptor subunits. babydetect.comoup.com
Various types of mutations in SLC6A5, including missense, nonsense, frameshift, and splice site alterations, have been identified in patients with hyperekplexia. plos.org For instance, the S510R mutation in human GlyT2 (equivalent to S512R in rats) disrupts the intracellular trafficking of the transporter, impeding its delivery to the plasma membrane. portlandpress.com This mutation induces GlyT2 misfolding, enhances its interaction with the endoplasmic reticulum (ER) chaperone calnexin, and alters its association with COPII components, thereby blocking its export from the ER. portlandpress.com Research on two other hyperekplexia-associated GlyT2 variants (A277T and Y707C) revealed their partial retention in the ER, increased interaction with calnexin, and elevated ubiquitination levels, indicative of enhanced ER-associated degradation. nih.gov
Insights from GlyT2 Knockout Animal Models on Glycinergic Neurotransmission Impairment
Studies utilizing GlyT2 knockout (KO) mouse models have provided invaluable insights into the physiological functions of GlyT2 and the consequences of its absence on glycinergic neurotransmission. GlyT2-deficient mice are phenotypically normal at birth but rapidly develop a severe neuromotor disorder mirroring human hyperekplexia, characterized by muscular rigidity, tremor, and hindfeet clasping. mdpi.comfrontiersin.org These animals typically succumb within the second postnatal week. mdpi.comfrontiersin.org
In GlyT2-KO mice, profound alterations in glycinergic neurotransmission are evident. Electrophysiological recordings in cultured spinal neurons from these mice demonstrate a significant reduction in the amplitude of miniature inhibitory synaptic currents (mIPSCs), consistent with impaired filling of synaptic vesicles with glycine. mdpi.com Although significantly reduced, glycinergic transmission is not entirely abolished in GlyT2-KO mice, suggesting the potential contribution of alternative glycine uptake pathways or synthesis mechanisms in presynaptic terminals. portlandpress.com The complete and sustained loss of GlyT2 function in these models leads to a chronic depletion of presynaptic glycine, resulting in diminished vesicular glycine release. mdpi.com This highlights GlyT2's primary role in replenishing presynaptic glycine for vesicle refilling, a function distinct from the clearance of glycine from the synaptic cleft, which is primarily mediated by GlyT1. d-nb.infomdpi.com Investigations in the auditory brainstem of GlyT2-KO mice further revealed severely disrupted neurotransmission and a reduced number of functional inputs, suggesting a role for GlyT2 in synapse maturation. frontiersin.org
Molecular Mechanisms Controlling GlyT2 Expression and Activity
Beyond genetic factors, the expression and activity of GlyT2 are subject to fine-tuning by a variety of molecular mechanisms, including post-translational modifications and modulation by intracellular signaling pathways.
Post-Translational Modifications: Ubiquitination and its Role in GlyT2 Trafficking and Degradation
Post-translational modifications (PTMs) are crucial regulators of protein function, intracellular trafficking, and stability. Ubiquitination, the covalent attachment of ubiquitin to target proteins, is a key PTM that significantly impacts GlyT2. plos.orgresearchgate.netbiorxiv.org Ubiquitination plays a critical role in the constitutive endocytosis and turnover of GlyT2. plos.orgnih.gov Specifically, the ubiquitination of a cluster of four lysine (B10760008) residues in the C-terminal domain of GlyT2 (K751, K773, K787, and K791) is essential for constitutive endocytosis and subsequent sorting into the slow recycling pathway. plos.orgbiorxiv.orgnih.gov Increased ubiquitination, for instance, triggered by Protein Kinase C (PKC) activation, accelerates the degradation rate of GlyT2, thereby reducing its half-life, while decreased ubiquitination enhances transporter stability. plos.orgnih.gov
Ubiquitination also influences the intracellular localization of GlyT2. plos.org It serves as a major regulatory point that precisely controls GlyT2 expression levels. researchgate.netbiorxiv.org The ubiquitination state of GlyT2 in neurons is highly sensitive to the availability of free ubiquitin, which is largely regulated by the deubiquitinating enzyme (DUB) ubiquitin C-terminal hydrolase-L1 (UCHL1). plos.orgnih.gov Consequently, UCHL1 activity can indirectly modulate the turnover of GlyT2. plos.orgnih.gov
Other PTMs, such as phosphorylation, also contribute to GlyT2 regulation. Studies indicate that PKC-dependent phosphorylation of GlyT2 is abolished by deletions in the N-terminal domain, suggesting that this region is involved in connecting to intracellular signaling pathways and potentially influencing PTMs. nih.gov Palmitoylation, the reversible addition of fatty acids to cysteine residues, is another PTM that may affect GlyT2 function. uam.esbohrium.com Research suggests that palmitoylation might be involved in the targeting of GlyT2 to lipid rafts, specialized membrane microdomains where it interacts with other proteins like PMCA and NCX1. portlandpress.comuam.esbohrium.com
Modulation by Intracellular Signaling Pathways (e.g., Glycogen Synthase Kinase 3 Beta, Hedgehog Pathway)
Intracellular signaling pathways provide dynamic control over GlyT2 activity and expression. Glycogen Synthase Kinase 3 Beta (GSK3β) has been shown to exert differential modulation on GlyT1 and GlyT2. nih.govcsic.es Co-expression of GSK3β with GlyT2 in heterologous expression systems leads to a stimulation of GlyT2 activity and an increase in its plasma membrane localization. nih.govcsic.es Pharmacological inhibition of endogenous GSK3β in cultured neurons results in opposing effects on GlyT1 and GlyT2, suggesting that GSK3β plays a role in regulating the stability and/or expression of functional GlyTs on the neuronal cell surface. nih.gov
The Hedgehog signaling pathway has also been identified as a potent regulator of GlyT2 expression and transport activity. researchgate.netscimarina.orguam.esnih.gov Activation of the Hedgehog pathway, both in vitro and in vivo, reduces GlyT2 expression by decreasing its mRNA levels and enhancing its ubiquitination and subsequent degradation. researchgate.netscimarina.orgnih.gov This finding establishes a molecular link between the Hedgehog signaling cascade, which is crucial for development, and the availability of presynaptic glycine. researchgate.netscimarina.orgnih.gov
Furthermore, GlyT2 activity can be regulated by calcium-dependent mechanisms and interactions with other membrane proteins. GlyT2 associates with neuronal plasma membrane Ca²⁺-ATPase (PMCA) and Na⁺/Ca²⁺-exchanger 1 (NCX1) within lipid rafts, and the intrinsic activities of these proteins are necessary for GlyT2 function. portlandpress.comnih.gov Stimulation of M2 muscarinic acetylcholine (B1216132) receptors has been shown to down-regulate GlyT2 function in a calcium-dependent manner, indicating that GlyT2 is sensitive to changes in intracellular calcium levels mobilized by these receptors. csic.esnih.gov
Activity-Dependent and Pathophysiological Regulation of GlyT2
In pathophysiological states such as chronic pain, which are often associated with reduced glycinergic inhibition in the spinal cord, GlyT2 function is affected. portlandpress.comnih.gov While GlyT1 plays a major role in clearing synaptic glycine, GlyT2's contribution to presynaptic refilling is essential for maintaining inhibitory tone. portlandpress.comd-nb.infomdpi.com Dysregulation of GlyT2 in pain conditions may contribute to the observed loss of inhibitory control. portlandpress.comnih.gov
P2X purinergic receptors have also been shown to enhance the cell-surface expression and transport activity of GlyT2. nih.gov Activation of P2X receptors increases both the total and plasma membrane expression of GlyT2 and reduces its ubiquitination. nih.gov This suggests that the modulation of GlyT2 activity by P2X receptors may influence nociceptive signal transmission. nih.gov
Alterations in GlyT2 Levels and Function in Chronic Pain States
Chronic pain is often associated with a reduction in inhibitory glycinergic neurotransmission in the spinal cord, where GlyT2 plays a critical role in maintaining glycine homeostasis. The dysfunction of glycinergic neurons in the dorsal horn contributes to the heightened excitability and transmission of pain signals. Consequently, GlyT2 has emerged as a promising target for the development of novel analgesic therapies.
Research investigating alterations in GlyT2 in chronic pain states has yielded varied findings. Some studies have reported increased GlyT2 mRNA levels in the spinal cord in certain chronic pain models, such as in chronic spinal cord injury rats. Furthermore, activation of pro-nociceptive P2X2/3 receptors has been shown to up-regulate GlyT2 transport activity by increasing its total and plasma membrane expression. This suggests that in some pain conditions, there might be an adaptive or maladaptive change in GlyT2 expression or function.
However, other studies have not found significant alterations in GlyT2 protein levels in the spinal cord in neuropathic pain models, indicating that changes in transporter function or localization, rather than total expression, might be involved, or that alterations are dependent on the specific pain etiology or time point examined. The use of GlyT2 inhibitors like GlyT2-IN-1 in preclinical pain models has demonstrated analgesic effects, supporting the concept that enhancing extracellular glycine levels by blocking its reuptake via GlyT2 can counteract the reduced glycinergic inhibition observed in chronic pain. tocris.comambeed.com
Influence of Neuronal Activity on GlyT2 Gene Expression
Neuronal activity can directly influence the expression and function of neurotransmitter transporters, including GlyT2. As mentioned, stimulation of P2X purinergic receptors, which are involved in pro-nociceptive signaling, can lead to the up-regulation of GlyT2 transport activity and increased transporter expression at the plasma membrane. This highlights a mechanism by which excitatory input can modulate the capacity for glycine reuptake.
Another pathway implicated in the regulation of GlyT2 expression is the Hedgehog signaling pathway. Studies have shown that modulating the activation state of the Hedgehog pathway can selectively control GlyT2 expression and transport activity. Specifically, activation of the Hedgehog pathway has been found to reduce GlyT2 expression by decreasing its mRNA levels and promoting its ubiquitination and degradation. These findings reveal a molecular link between cellular signaling pathways activated by neuronal activity and the control of presynaptic glycine availability via GlyT2.
Protein-Protein Interactions Affecting GlyT2 Function and Localization
The proper function and localization of GlyT2 at the presynaptic terminal are critical for effective glycinergic neurotransmission. These processes are regulated, in part, through interactions with other proteins. Studies utilizing biochemical and cell biological techniques have identified several key protein partners that influence GlyT2 trafficking and localization.
Protein-Protein Interactions Affecting GlyT2 Function and Localization
Interaction with PDZ Domain-Containing Proteins (e.g., Syntenin-1)
GlyT2 possesses a type III PDZ binding motif at its carboxyl-terminal tail. wikipedia.org This motif serves as an interaction site for proteins containing PDZ domains, which are commonly involved in clustering and anchoring membrane proteins at specific cellular locations, such as synapses. Syntenin-1 (also known as Sdcbp protein) is a PDZ domain-containing protein that has been identified as an intracellular binding partner of GlyT2. wikipedia.org
The interaction between GlyT2 and Syntenin-1 occurs via the C-terminal residues of GlyT2 and the PDZ2 domain of Syntenin-1. wikipedia.org Research indicates that this interaction is important for the efficient synaptic localization of GlyT2 in neurons. Mutation or inactivation of the PDZ-ligand motif on GlyT2 has been shown to reduce the synaptic localization of the transporter, suggesting that binding to proteins like Syntenin-1 is necessary for proper targeting or retention at synaptic sites. Syntenin-1 is present in the brain and co-localizes with GlyT2 in areas like the brainstem, supporting a physiological role for this interaction. wikipedia.org
Association with Presynaptic SNARE Proteins (e.g., Syntaxin (B1175090) 1A)
Presynaptic SNARE (soluble NSF attachment protein receptor) proteins are key components of the molecular machinery that mediates vesicle trafficking and fusion with the plasma membrane. Studies have revealed both physical and functional interactions between GlyT2 and the presynaptic SNARE protein syntaxin 1A (STX1A protein). wikipedia.org
Co-expression experiments have demonstrated that syntaxin 1A can influence the surface expression of GlyT2. Furthermore, syntaxin 1A has been found to be essential for the insertion of GlyT2 into the plasma membrane in neurons, particularly in a constitutive and Ca2+-triggered manner. This suggests a direct role for the SNARE machinery in delivering GlyT2 to the cell surface. While Syntenin-1 also interacts with syntaxin 1A, competitive binding studies suggest that Syntenin-1 may not directly participate in the syntaxin 1A-mediated transport of GlyT2 but could be involved in subsequent steps after membrane insertion. wikipedia.org
The interaction with SNARE proteins highlights a dynamic regulatory mechanism controlling the number of GlyT2 transporters available at the presynaptic membrane, which directly impacts the capacity for glycine reuptake and, consequently, the strength of inhibitory glycinergic neurotransmission. Research using compounds like GlyT2-IN-1 can help dissect the functional consequences of these protein interactions by allowing researchers to inhibit GlyT2 activity and observe the downstream effects on synaptic function under conditions where these protein interactions are manipulated.
Future Directions and Unanswered Questions in Glyt2 in 1 and Glyt2 Inhibitor Research
Exploration of Novel Therapeutic Indications Beyond Pain Management
While GlyT2 inhibitors have primarily been investigated for their analgesic properties, particularly in models of chronic and neuropathic pain, their role in modulating glycinergic signaling suggests potential applications in other neurological conditions. GlyT2 is predominantly located in the spinal cord and brainstem, playing a crucial role in regulating glycine (B1666218) levels in synaptic clefts patsnap.com. Glycine acts as an important inhibitory neurotransmitter that modulates neuronal excitability patsnap.com. Impaired glycinergic neurotransmission is implicated in conditions such as hyperekplexia (startle disease), schizophrenia, and epilepsy portlandpress.comresearchgate.netnih.gov.
Future research should explore the potential of GlyT2-IN-1 and similar compounds in these and other disorders where dysfunctional glycinergic signaling contributes to the pathology. Studies could investigate the efficacy of GlyT2 inhibition in preclinical models of these conditions and elucidate the specific mechanisms by which modulating GlyT2 activity might exert therapeutic effects beyond pain relief. The relatively restricted distribution of GlyT2 primarily to the spinal cord and hindbrain, with absence from forebrain regions, might offer a therapeutic window with potentially fewer central side effects compared to targeting more widely distributed transporters portlandpress.comnih.gov.
Development of Advanced GlyT2 Inhibitors with Tuned Reversibility and Selectivity Profiles
Previous research with GlyT2 inhibitors like ORG25543 and ALX1393 has demonstrated analgesic efficacy in preclinical models but also revealed limitations, including poor pharmacokinetic profiles, irreversible binding, or off-target effects researchgate.netmdpi.comnih.govnih.govbiorxiv.org. Irreversible or pseudo-irreversible inhibition of GlyT2 can lead to significant on-target side effects, recapitulating phenotypes observed in GlyT2 knockout mice, such as tremors and seizures researchgate.netbiorxiv.org.
A key future direction is the design and synthesis of advanced GlyT2 inhibitors with carefully tuned reversibility and enhanced selectivity profiles. Compounds with faster off-rates may provide effective analgesia without causing sustained and potentially toxic inhibition of glycine recycling biorxiv.org. Achieving high selectivity over GlyT1 is also crucial to avoid potential side effects related to modulating glycinergic signaling at excitatory synapses or in glial cells, where GlyT1 is primarily expressed d-nb.infod-nb.infonih.gov. Future studies should focus on developing compounds that optimize the balance between potency, reversibility, and selectivity to improve the therapeutic index.
Integration of Cutting-Edge Structural Biology and Computational Drug Design for Rational Compound Optimization
Understanding the three-dimensional structure of GlyT2 and its interaction with inhibitors is paramount for rational drug design and optimization. GlyT2 belongs to the solute carrier 6 (SLC6) family of neurotransmitter:sodium symporters (NSS) biorxiv.orgacs.org. Recent advances in structural biology techniques, such as cryo-electron microscopy (cryo-EM), have provided insights into the structure of related transporters and, more recently, human GlyT2 itself biorxiv.org.
Integrating structural information with computational drug design approaches, including virtual screening, ligand docking, and molecular dynamics simulations, can accelerate the identification and optimization of novel GlyT2 inhibitors nih.govuq.edu.auacs.orgfrontiersin.org. These methods can help predict binding modes, estimate binding affinities, and evaluate the impact of structural modifications on inhibitor potency, selectivity, and reversibility. Future research should leverage these technologies to design compounds with desired pharmacological properties, potentially targeting specific allosteric sites identified on the transporter uq.edu.aufrontiersin.orgelifesciences.org.
Comprehensive Elucidation of GlyT2-IN-1's Dual Mechanism, Including Piezo1 Agonism
Emerging data suggest that GlyT2-IN-1 may possess a dual mechanism of action, acting not only as a GlyT2 inhibitor but also as an agonist of the mechanotransduction channel Piezo1 glpbio.comabmole.comebi.ac.uktargetmol.com. This dual activity warrants comprehensive investigation to understand its implications for therapeutic efficacy and potential off-target effects.
Future studies should aim to fully characterize the interaction of GlyT2-IN-1 with both GlyT2 and Piezo1, including determining binding affinities, functional consequences of activation/inhibition, and the relative contribution of each mechanism to observed biological effects. Understanding how these two activities might synergize or interfere with each other is critical. This includes investigating whether other GlyT2 inhibitors also exhibit Piezo1 activity and whether this dual modulation is a desirable trait for specific therapeutic applications.
Establishment of Predictive Preclinical Models for Enhanced Translational Success and Clinical Safety Assessment
Translating preclinical findings with GlyT2 inhibitors to clinical success requires robust and predictive animal models. While various rodent models of pain have been used to demonstrate the efficacy of GlyT2 inhibitors, the translatability of these findings to human chronic pain remains a challenge patsnap.commdpi.com.
Future research should focus on developing and validating more predictive preclinical models that better recapitulate the complexity of human neurological disorders targeted by GlyT2 inhibitors. This includes utilizing species-specific differences in GlyT2 expression and function, as well as incorporating endpoints that are more directly analogous to human clinical outcomes. Furthermore, establishing preclinical models that can effectively assess potential mechanism-based side effects, such as motor dysfunction or respiratory alterations, is crucial for informing clinical trial design and ensuring patient safety portlandpress.comnih.govnih.gov.
Compounds Mentioned and Their PubChem CIDs:
| Compound Name | PubChem CID |
| GlyT2-IN-1 | Not readily available in standard PubChem searches for this specific name. Often referred to as Yoda1. |
| Glycine | 753 |
| ALX1393 | Not readily available in standard PubChem searches. |
| ORG25543 | Not readily available in standard PubChem searches. |
| Opiranserin (VVZ-149) | 135504604 |
| N-arachidonyl glycine (NAGly) | 5281131 |
| Oleoyl-l-carnitine (OLCarn) | 54696301 |
| GT-0198 | Not readily available in standard PubChem searches. |
| RPI-GLYT2-82 | Not readily available in standard PubChem searches. |
| Piezo1 | Not a chemical compound, a protein. |
Q & A
Q. What experimental protocols are recommended for validating GlyT2-IN-1's inhibitory activity in vitro?
To assess GlyT2-IN-1's inhibitory efficacy, researchers should employ radioligand binding assays or fluorescence-based uptake inhibition assays using transfected cell lines expressing human GlyT2. Dose-response curves (e.g., IC₅₀ determination) must include at least three independent replicates to ensure statistical robustness. Negative controls (e.g., parental cell lines lacking GlyT2) and positive controls (e.g., ALX-5407, a known GlyT2 inhibitor) are critical for validating assay specificity .
Q. How should researchers address variability in GlyT2-IN-1's pharmacokinetic profiles across preclinical models?
Variability often arises from differences in dosing regimens, species-specific metabolism, or blood-brain barrier penetration. Methodologically, researchers should:
- Standardize administration routes (e.g., intraperitoneal vs. intravenous) and fasting conditions.
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma and brain concentrations at multiple time points.
- Compare results against reference compounds with well-characterized pharmacokinetics (e.g., ALX-5407) .
Q. What are the best practices for ensuring reproducibility in GlyT2-IN-1 studies?
Reproducibility requires:
- Detailed documentation of compound synthesis (e.g., purity ≥95% via HPLC, batch-to-batch consistency).
- Transparent reporting of animal models (e.g., strain, age, sex) and environmental variables (e.g., circadian rhythm, diet).
- Adherence to ARRIVE guidelines for in vivo experiments to minimize bias .
Advanced Research Questions
Q. How can contradictory findings on GlyT2-IN-1's therapeutic efficacy in neuropathic pain models be reconciled?
Contradictions may stem from differences in pain induction methods (e.g., chronic constriction injury vs. chemotherapy-induced neuropathy) or outcome measures (e.g., mechanical allodynia vs. thermal hyperalgesia). Researchers should:
Q. What advanced methodologies are suitable for elucidating GlyT2-IN-1's off-target effects?
To identify off-target interactions:
- Use CRISPR-Cas9-engineered GlyT2 knockout models to isolate compound-specific effects.
- Apply chemoproteomics (e.g., thermal proteome profiling or activity-based protein profiling) to map binding partners.
- Integrate transcriptomic data (RNA-seq) with pathway enrichment analysis (e.g., KEGG, GO) to detect downstream signaling perturbations .
Q. How can researchers optimize GlyT2-IN-1's dosing regimen for chronic administration studies?
Optimization strategies include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish exposure-response relationships.
- Sustained-release formulations (e.g., osmotic pumps) to maintain stable plasma levels.
- Biomarker validation (e.g., glycine concentration in cerebrospinal fluid) to confirm target engagement .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing GlyT2-IN-1's dose-dependent effects?
- Use non-linear regression (e.g., log[inhibitor] vs. response) for IC₅₀/EC₅₀ calculations.
- Apply mixed-effects models to account for inter-subject variability in longitudinal studies.
- Correct for multiple comparisons (e.g., Bonferroni, Benjamini-Hochberg) in behavioral datasets .
Q. How should researchers handle missing data in GlyT2-IN-1 toxicity studies?
- Employ multiple imputation techniques for small datasets (<5% missingness).
- Conduct sensitivity analyses (e.g., worst-case vs. best-case scenarios) to assess robustness.
- Report missing data transparently in supplementary materials, including reasons (e.g., technical failure, animal mortality) .
Experimental Design Considerations
Q. What controls are essential for in vivo studies evaluating GlyT2-IN-1's neurobehavioral effects?
Include:
Q. How can researchers validate GlyT2 target engagement in complex tissue environments?
- Use autoradiography with [³H]-glycine in brain slices to visualize GlyT2 occupancy.
- Apply ex vivo synaptosomal glycine uptake assays post-administration.
- Correlate behavioral outcomes with GlyT2 protein expression (Western blot) or mRNA levels (qPCR) in relevant brain regions .
Advanced Technical Challenges
Q. What strategies mitigate GlyT2-IN-1's solubility limitations in aqueous buffers?
- Use co-solvents (e.g., cyclodextrins, PEG-400) at concentrations ≤10% (v/v).
- Characterize solubility via shake-flask method with HPLC quantification.
- Consider prodrug approaches (e.g., esterification) to enhance bioavailability .
Q. How can multi-omics approaches enhance understanding of GlyT2-IN-1's long-term effects?
Integrate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
